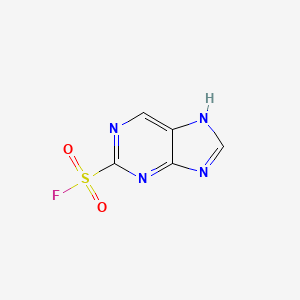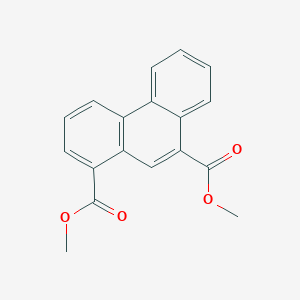
Ethanone, (methylimino)diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, (methylimino)diphenyl- is a chemical compound with the molecular formula C15H13NO. It is characterized by the presence of a methylimino group attached to a diphenyl ethanone structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, (methylimino)diphenyl- typically involves the reaction of a p-substituted aniline with benzoin, followed by oxidation with chromium trioxide–triethylamine in chloroform. This method yields high purity products and is characterized by the use of specific reagents and conditions to ensure the stability of the azomethene double bond (C=N) which is sensitive to hydrolysis in acidic and basic mediums .
Industrial Production Methods: Industrial production methods for Ethanone, (methylimino)diphenyl- are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions: Ethanone, (methylimino)diphenyl- undergoes various chemical reactions including:
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo substitution reactions where the methylimino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in chloroform.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Corresponding ketones.
Reduction: Amines.
Substitution: Varied substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
Ethanone, (methylimino)diphenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethanone, (methylimino)diphenyl- involves its interaction with molecular targets through the imine group. This group can form covalent bonds with nucleophiles in biological systems, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparación Con Compuestos Similares
- (E)-1,2-diphenyl-2-(phenylimino)ethanol
- (E)-1,2-diphenyl-2-(p-tolylimino)ethanol
- (E)-2-((4-chlorophenyl)imino)-1,2-diphenylethanol
Uniqueness: Ethanone, (methylimino)diphenyl- is unique due to its specific structural configuration and the presence of the methylimino group which imparts distinct chemical and biological properties .
This detailed article provides a comprehensive overview of Ethanone, (methylimino)diphenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
53601-37-9 |
|---|---|
Fórmula molecular |
C15H13NO |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-methylimino-1,2-diphenylethanone |
InChI |
InChI=1S/C15H13NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11H,1H3 |
Clave InChI |
HCIWOCMEIAYNKT-UHFFFAOYSA-N |
SMILES canónico |
CN=C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
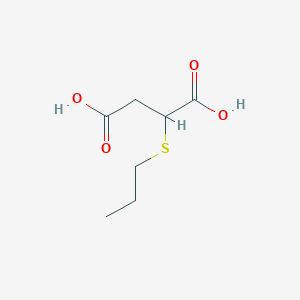
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
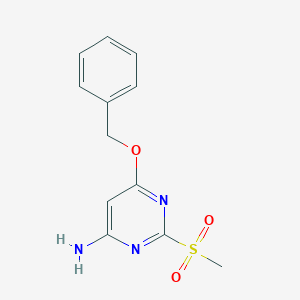

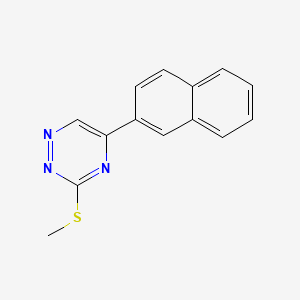
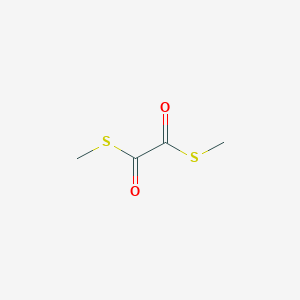
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxy-3-phenylmethoxyphenyl)acetamide](/img/structure/B14009094.png)


